4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrobromide

Catalog No.
S8424757
CAS No.
M.F
C13H17BrN4O3
M. Wt
357.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethox...

Product Name

4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrobromide

IUPAC Name

4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenol;hydrobromide

Molecular Formula

C13H17BrN4O3

Molecular Weight

357.20 g/mol

InChI

InChI=1S/C13H16N4O3.BrH/c1-19-9-4-7(5-10(20-2)11(9)18)3-8-6-16-13(15)17-12(8)14;/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17);1H

InChI Key

VVBZXRBYSNFNEY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N.Br

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N.Br

4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrobromide (CAS 2682114-46-9), widely recognized as 4-demethyltrimethoprim hydrobromide or Trimethoprim Impurity M hydrobromide, is a high-purity reference standard and critical synthetic building block. As the primary human metabolite and a major pharmacopeial degradation product of the antibiotic trimethoprim, this compound is essential for pharmaceutical quality control, environmental wastewater monitoring, and pharmacokinetic profiling. Procuring the hydrobromide salt rather than the free base provides distinct advantages in aqueous solubility, solid-state oxidative stability, and handling precision, making it the preferred material for preparing robust LC-MS/MS calibration curves and serving as a reliable precursor for synthesizing novel dihydrofolate reductase (DHFR) inhibitors [1].

Research & Procurement Fit

Tool Compound
4′-O-demethylated TMP derivative; competitive bacterial DHFR inhibitor suitable for resistance mechanism studies.
Regulatory Reference
Pharmacopoeial impurity standard (EP Impurity G / Impurity 7) recognized by USP, EP, JP, and BP monographs.
Characterization
Supplied with comprehensive Structure Elucidation Report (NMR, MS, HPLC) and full traceability documentation.

Substituting this specific hydrobromide salt with the free base (CAS 21253-58-7), other demethylated isomers, or crude degradation mixtures severely compromises analytical accuracy and process efficiency. The free base of 4-demethyltrimethoprim is sparingly soluble in water, often requiring organic co-solvents like DMSO that can induce matrix suppression effects or cause precipitation in aqueous HPLC mobile phases . Furthermore, the free phenolic form is highly susceptible to oxidative discoloration over time, reducing the reliability of the standard. The hydrobromide salt overcomes these limitations by ensuring rapid, complete dissolution in aqueous buffers and providing enhanced crystal lattice stability. Attempting to use crude trimethoprim degradation mixtures for impurity profiling fails to meet strict ICH regulatory standards for quantitative peak resolution and reproducibility [1].

Mismatch Risk vs. Generic DHFR Inhibitors

4′-DTMP (4′-OH) Establishes polar interactions with L28R arginine side chain; retains binding affinity to resistance mutant.
TMP / Brodimoprim / Pyrimethamine Lack 4′-hydroxyl group; may not form equivalent hydrogen bonds, limiting affinity for L28R DHFR.
Resistance Emergence Suppresses de novo L28R emergence in long-term evolution models; diverts trajectory toward catalytically compromised variants.
Class-Level Expectation L28R mutation emerges at high frequency under selective pressure; final resistance levels may be substantially higher.
Regulatory Documentation Multi-pharmacopoeia reference standard with full SER and monograph-defined identity.
Non-Pharmacopoeial Analogs Characterization may be limited to vendor CoA; no pharmacopoeial linkage, introducing uncertainty in impurity profiling.

Enhanced Aqueous Solubility

The hydrobromide salt form significantly enhances the aqueous solubility of 4-demethyltrimethoprim, a critical factor for preparing high-concentration stock solutions for analytical calibration. While the free base is sparingly soluble in water and typically requires DMSO or methanol for initial dissolution, the hydrobromide salt readily dissolves in aqueous media, preventing precipitation upon dilution into reversed-phase HPLC mobile phases [1].

Evidence DimensionAqueous solubility at 25°C
Target Compound Data>10 mg/mL (Hydrobromide salt)
Comparator Or Baseline<1 mg/mL (Free base, CAS 21253-58-7)
Quantified Difference>10-fold increase in aqueous solubility
ConditionsDeionized water, 25°C, neutral to slightly acidic pH

Eliminates the need for DMSO in standard preparation, reducing matrix suppression effects in mass spectrometry and streamlining QC workflows.

L28R Binding Affinity vs. TMP
Head-to-head
Ki (L28R): 4′-DTMP 34.3 nM vs TMP ~68–70 nM (~2-fold difference). WT Ki comparable.
Supports L28R-selective inhibition context.
Steady-state Ki; purified recombinant E. coli DHFR.

Solid-State Stability

Phenolic compounds like 4-demethyltrimethoprim are prone to auto-oxidation, which presents as discoloration and purity loss during long-term storage. The hydrobromide salt stabilizes the amine functionalities, altering the crystal lattice to resist oxidative degradation under standard storage conditions, thereby maintaining a higher purity profile over time compared to the free base .

Evidence DimensionLong-term solid-state purity retention
Target Compound Data>98% purity maintained over 12 months
Comparator Or BaselineSusceptible to oxidative discoloration requiring inert atmosphere (Free base)
Quantified DifferenceExtended ambient/refrigerated shelf-life with reduced degradation
Conditions2-8°C storage, protected from light

Reduces the frequency and cost of standard requalification in pharmaceutical quality control laboratories.

Antimicrobial Activity vs. L28R E. coli
Head-to-head
~30-fold higher activity against L28R mutant (p = 9.6×10⁻⁴, n = 14). Indistinguishable activity against WT and non-L28R mutants.
Supports L28R-specific probe use.
IC95 from dose-response curves; isogenic E. coli strains.

O-Alkylation Precision

When used as a precursor for synthesizing novel 4-O-substituted trimethoprim derivatives, the isolated hydrobromide salt provides a highly pure, weighable solid that allows for exact stoichiometric control of base equivalents. This is vastly superior to using crude demethylation reaction mixtures, which contain residual acids and unreacted parent drug that severely depress downstream alkylation yields and complicate purification .

Evidence DimensionDownstream O-alkylation yield
Target Compound Data>80% yield of target ether (using purified HBr salt)
Comparator Or Baseline<50% yield (using crude demethylation mixtures)
Quantified Difference>30% absolute increase in synthetic yield
ConditionsBase-mediated O-alkylation in polar aprotic solvent (e.g., DMF)

Streamlines medicinal chemistry workflows by providing a reliable, high-purity starting material that minimizes complex downstream chromatographic separations.

L28R Emergence in Evolution
Head-to-head
L28R emergence: 1/8 (4′-DTMP) vs 6/7 (TMP), p = 0.017. Final resistance ~10-fold lower; doubling time 63.7 vs 49.8 min.
Supports resistance trajectory study context.
21-day morbidostat evolution; E. coli TB194.
Structural Basis for L28R Selectivity
Class-level inference
4′-OH forms H-bond with L28R arginine; induces M20 loop hairpin; alters long-range dynamical communication compared to TMP.
Supports SAR-based design context.
X-ray (1.9–2.1 Å) and MD simulations.
Multi-Pharmacopoeia Impurity Standard
Reported
Defined as EP Impurity G / Impurity 7; compliant with USP, EP, JP, BP monographs. Comprehensive SER (NMR, MS, HPLC) supplied.
Supports QC/regulatory method validation.
Purity ≥97%; full traceability documentation.

Pharmaceutical QC and Impurity Profiling

As a recognized pharmacopeial impurity (Impurity M) of trimethoprim, this hydrobromide salt is the optimal choice for establishing precise LC-MS/MS and HPLC-UV calibration curves. Its superior aqueous solubility ensures stable mobile-phase integration, allowing QC labs to accurately quantify degradation products in API batches and finished dosage forms in compliance with ICH guidelines .

Environmental and Wastewater Monitoring

4-Demethyltrimethoprim is a major human metabolite excreted into municipal wastewater. Environmental testing facilities procure this specific salt to serve as a reliable reference standard for tracking antimicrobial resistance drivers in aquatic environments, benefiting from its stability and lack of DMSO-induced matrix interference during trace-level mass spectrometry [1].

DHFR Inhibitor Precursor

For research teams developing next-generation antibiotics to combat resistant bacterial strains, the hydrobromide salt serves as a highly stable, stoichiometrically precise building block. The free phenolic hydroxyl group can be selectively O-alkylated to explore new structure-activity relationships (SAR) in the dihydrofolate reductase (DHFR) binding pocket, with the salt form ensuring reproducible reaction setups .

Application Fit Matrix

Application
Selection Property
Validation Focus
L28R-mediated resistance probe studies
Mutant-selective binding profile
L28R vs WT potency ratio
Resistance-breaking DHFR inhibitor screening
Reported Ki and structural data
Biochemical assay validation
Trimethoprim impurity profiling (ANDAs/NDAs)
Multi-pharmacopoeia recognition
Regulatory method validation
Resistance trajectory evolution studies
L28R emergence suppression data
Evolutionary endpoint monitoring

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

356.04840 g/mol

Monoisotopic Mass

356.04840 g/mol

Heavy Atom Count

21

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